![molecular formula C16H22N2O2 B4520410 2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B4520410.png)
2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide
Overview
Description
2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic organic compound that features an indole moiety, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of 2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, acetic anhydride, and 3-(propan-2-yloxy)propylamine.
Reaction Conditions: The indole is first acetylated using acetic anhydride in the presence of a base such as pyridine to form 1-acetylindole. This intermediate is then reacted with 3-(propan-2-yloxy)propylamine under reflux conditions to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency.
Chemical Reactions Analysis
2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted acetamide derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological context.
Comparison with Similar Compounds
2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(1H-indol-3-yl)ethan-1-amine, 2-(1H-indol-3-yl)ethan-1-ol, and 1-(1H-indol-3-yl)-2-propen-1-one share structural similarities with the target compound.
Uniqueness: The presence of the acetamide group and the 3-(propan-2-yloxy)propyl substituent in this compound imparts unique chemical and biological properties, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
2-indol-1-yl-N-(3-propan-2-yloxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)20-11-5-9-17-16(19)12-18-10-8-14-6-3-4-7-15(14)18/h3-4,6-8,10,13H,5,9,11-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMTMVMQONOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CN1C=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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